molecular formula C10H13BrN2 B178486 3-Bromo-5-(piperidin-2-yl)pyridine CAS No. 179119-97-2

3-Bromo-5-(piperidin-2-yl)pyridine

Cat. No.: B178486
CAS No.: 179119-97-2
M. Wt: 241.13 g/mol
InChI Key: DDOMWRSTHXDLLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-(piperidin-2-yl)pyridine: is a heterocyclic organic compound with the molecular formula C10H13BrN2 It consists of a pyridine ring substituted with a bromine atom at the 3-position and a piperidine ring at the 5-position

Future Directions

The future directions for “3-Bromo-5-(piperidin-2-yl)pyridine” could involve further exploration of its synthesis, chemical properties, and potential applications. Pyridine derivatives are found in numerous bioactive molecules and have diverse functional groups, indicating their potential for various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(piperidin-2-yl)pyridine typically involves the bromination of 5-(piperidin-2-yl)pyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-(piperidin-2-yl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

    Oxidation Reactions: The piperidine ring can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: The pyridine ring can be reduced to form dihydropyridine or piperidine derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various amines or thiols. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA), or potassium permanganate (KMnO4) are used under mild to moderate conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.

Major Products:

    Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation Reactions: Products include N-oxides and other oxidized derivatives.

    Reduction Reactions: Products include dihydropyridine or fully reduced piperidine derivatives.

Scientific Research Applications

Chemistry: 3-Bromo-5-(piperidin-2-yl)pyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds and can be used in cross-coupling reactions such as Suzuki or Heck reactions.

Biology: In biological research, this compound is used to study the structure-activity relationships (SAR) of various bioactive molecules. It can be incorporated into drug-like molecules to investigate their biological properties and potential therapeutic applications.

Medicine: this compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its unique structure makes it a valuable scaffold for designing molecules with specific biological activities, such as enzyme inhibitors or receptor modulators.

Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(piperidin-2-yl)pyridine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets. The bromine atom and piperidine ring can interact with active sites or binding pockets of proteins, leading to inhibition or modulation of their activity. The exact molecular targets and pathways involved vary depending on the specific biological context and the structure of the compound being studied.

Comparison with Similar Compounds

    3-Bromo-5-(2-piperidinyl)pyridine: Similar structure with slight variations in the position of the piperidine ring.

    3-Bromo-5-(piperidin-1-yl)pyridine: Similar structure with the piperidine ring attached at a different nitrogen position.

    3-Bromo-5-(piperidin-3-yl)pyridine: Similar structure with the piperidine ring attached at the 3-position.

Uniqueness: 3-Bromo-5-(piperidin-2-yl)pyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the bromine atom and the piperidine ring can affect the compound’s ability to interact with molecular targets, making it a valuable scaffold for designing molecules with specific properties.

Properties

IUPAC Name

3-bromo-5-piperidin-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2/c11-9-5-8(6-12-7-9)10-3-1-2-4-13-10/h5-7,10,13H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDOMWRSTHXDLLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90398064
Record name 3-bromo-5-(piperidin-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90398064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179119-97-2
Record name 3-bromo-5-(piperidin-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90398064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.